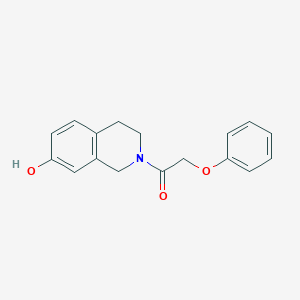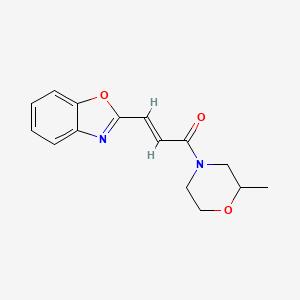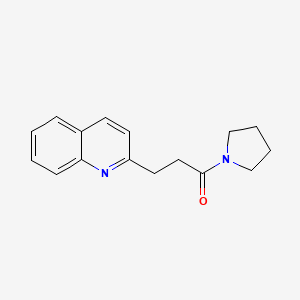
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone, also known as HPI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities. HPI-1 has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone is not fully understood. However, it has been proposed that 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been extensively studied for its pharmacological properties, making it a well-characterized compound.
However, there are also limitations to the use of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
未来方向
There are several future directions for the study of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone. One potential direction is to investigate its effects on other signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, but its effects on other pathways such as the MAPK pathway are not well understood.
Another potential direction is to investigate its effects on other types of cancer. While 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to induce apoptosis in cancer cells, its effects on different types of cancer need to be investigated.
Finally, the development of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone as a therapeutic agent requires further investigation of its potential toxicity and side effects. This will require extensive preclinical and clinical trials to evaluate its safety and efficacy.
合成方法
The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone involves the reaction of 2-bromoethanone with 7-hydroxy-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenol to yield the final product. The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been optimized to yield high purity and high yields.
科学研究应用
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to exhibit anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This makes it a potential candidate for the treatment of various types of cancer.
属性
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-7-6-13-8-9-18(11-14(13)10-15)17(20)12-21-16-4-2-1-3-5-16/h1-7,10,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWQXJXWDWQJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)


![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)

![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)